molecular formula C10H11NO2 B3053214 N-(3-hydroxyphenyl)cyclopropanecarboxamide CAS No. 52041-73-3

N-(3-hydroxyphenyl)cyclopropanecarboxamide

Cat. No.: B3053214
CAS No.: 52041-73-3
M. Wt: 177.2 g/mol
InChI Key: BZSAIZDIEYYOBA-UHFFFAOYSA-N
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Description

Overview of Carboxamide Derivatives as Bioactive Scaffolds

The carboxamide linkage is a ubiquitous feature in a vast array of biologically active molecules, including numerous pharmaceuticals. This functional group's prevalence stems from its unique combination of stability and hydrogen bonding capability. The amide bond is relatively resistant to hydrolysis, providing a stable backbone for molecular structures. Simultaneously, the N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, facilitating crucial interactions with biological targets such as enzymes and receptors.

Carboxamide derivatives have demonstrated a wide spectrum of pharmacological activities. For instance, they are foundational to many anticancer agents, where the amide linkage can contribute to the molecule's ability to interact with key proteins in cancer-related signaling pathways. nih.gov Furthermore, various carboxamide-containing compounds have been investigated for their potential as anti-inflammatory, antimicrobial, and antipsychotic agents. researchgate.netmostwiedzy.pl The versatility of the carboxamide scaffold allows for extensive synthetic modification, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its binding affinity and selectivity for a specific biological target.

Significance of the Cyclopropyl (B3062369) Moiety in Drug Design and Discovery

The cyclopropyl group, a three-membered carbocyclic ring, is increasingly utilized in drug design as a "bioisostere" for other chemical groups, such as phenyl or isopropyl moieties. acs.org Its incorporation into a drug candidate can profoundly influence the molecule's physicochemical and pharmacological properties. The rigid and strained nature of the cyclopropyl ring introduces conformational constraints, which can lock the molecule into a bioactive conformation, thereby enhancing its potency and selectivity for its target. nih.gov This pre-organization of the molecule for binding can lead to a more favorable entropic contribution to the free energy of binding. nih.gov

From a pharmacokinetic perspective, the cyclopropyl moiety can offer several advantages. It can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. acs.org For example, replacing an N-ethyl group with an N-cyclopropyl group can prevent CYP450-mediated oxidation. acs.org Additionally, the introduction of a cyclopropyl ring can modulate a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. This small, strained ring system has been successfully incorporated into a number of approved drugs, highlighting its value in addressing common challenges in drug discovery, such as improving potency, reducing off-target effects, and enhancing metabolic stability. nih.govnih.gov

Property Influenced by Cyclopropyl MoietyConsequence in Drug Design
Conformational RigidityEnhanced potency and selectivity
Metabolic StabilityIncreased resistance to enzymatic degradation
LipophilicityModulation of ADME properties
Brain PermeabilityPotential for increased central nervous system penetration

Pharmacological Relevance of Hydroxyphenyl Functionalities in Ligand Development

The hydroxyphenyl group, particularly the phenol (B47542) moiety, is a recurring structural motif in a significant number of natural products and FDA-approved pharmaceuticals. nih.gov The hydroxyl group is a versatile functional group that can engage in a variety of non-covalent interactions, most notably hydrogen bonding, with biological macromolecules. As a hydrogen bond donor and acceptor, the phenolic hydroxyl group can play a pivotal role in anchoring a ligand to its binding site on a protein, contributing significantly to binding affinity.

The position of the hydroxyl group on the phenyl ring (ortho, meta, or para) can have a substantial impact on the molecule's biological activity and properties. The meta-position, as seen in N-(3-hydroxyphenyl)cyclopropanecarboxamide, influences the electronic properties of the aromatic ring and the orientation of the hydroxyl group for potential interactions within a binding pocket. Phenols and their derivatives are present in a wide range of therapeutic agents, including analgesics, anticancer drugs, and cardiovascular medications, underscoring their importance in establishing effective drug-target interactions.

Current Research Trajectories and Academic Significance of this compound and Its Analogs

While extensive research on the specific compound this compound is not widely published, its structural components suggest several promising avenues for investigation. The combination of the carboxamide, cyclopropyl, and hydroxyphenyl motifs creates a molecule with a high potential for biological activity. Research on analogous structures provides a framework for predicting the potential pharmacological profile of this compound.

For instance, studies on N-(3-hydroxyphenyl)benzamide, a close analog, have explored its synthesis and enzyme inhibition properties, particularly against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, suggesting potential applications in neurodegenerative and inflammatory diseases. researchgate.net The replacement of the phenyl ring in the benzamide (B126) with a cyclopropyl group in this compound could lead to a different pharmacological profile, potentially with improved potency, selectivity, or pharmacokinetic properties due to the unique characteristics of the cyclopropyl moiety.

Furthermore, derivatives of N-phenylcyclopropanecarboxamide have been investigated for a range of biological activities, including antitumor and anti-inflammatory effects. The academic significance of this compound lies in its potential as a lead compound for the development of novel therapeutic agents. Future research is likely to focus on its synthesis, in vitro screening against a variety of biological targets, and structure-activity relationship (SAR) studies to optimize its activity. The exploration of its potential as an inhibitor of various enzymes or as a ligand for specific receptors remains a fertile area for investigation in medicinal chemistry and chemical biology.

Analog ClassInvestigated Biological ActivitiesPotential Therapeutic Areas
N-(3-hydroxyphenyl)benzamidesEnzyme inhibition (AChE, BChE, LOX)Neurodegenerative diseases, Inflammation
N-phenylcyclopropanecarboxamidesAntitumor, Anti-inflammatoryOncology, Inflammatory disorders

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-hydroxyphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9-3-1-2-8(6-9)11-10(13)7-4-5-7/h1-3,6-7,12H,4-5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSAIZDIEYYOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310164
Record name N-(3-hydroxyphenyl)cyclopropanecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52041-73-3
Record name NSC222611
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-hydroxyphenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies for N 3 Hydroxyphenyl Cyclopropanecarboxamide and Its Analogs

Synthesis of the Cyclopropanecarboxylic Acid Precursor

The construction of the cyclopropane (B1198618) ring is a critical step in the synthesis of the target molecule. Various established routes for cyclopropanation are utilized to prepare the cyclopropanecarboxylic acid precursor.

Established Synthetic Routes for Cyclopropanation Reactions

Several methods have been developed for the synthesis of cyclopropanecarboxylic acid. These routes often begin with readily available starting materials and employ well-established chemical transformations.

One classical and widely used method is the malonic ester synthesis . nih.govwikipedia.orgorganicchemistrytutor.com This approach involves the alkylation of a malonic ester, such as diethyl malonate, with a dihaloalkane, followed by hydrolysis and decarboxylation to yield the cyclopropanecarboxylic acid. organicchemistrytutor.comnih.govorganic-chemistry.orguomustansiriyah.edu.iq A variation of this involves the reaction of sodiomalonic ester with ethylene (B1197577) bromide. escholarship.org

The Simmons-Smith reaction offers a stereospecific method for cyclopropanation. nih.govbris.ac.ukiciq.orgwikipedia.org This reaction typically involves the treatment of an alkene with a carbenoid, such as diiodomethane (B129776) and a zinc-copper couple. nih.govnih.gov For the synthesis of cyclopropanecarboxylic acid, an α,β-unsaturated ester can be used as the alkene component.

More contemporary methods, such as photoredox catalysis , have also been applied to the synthesis of functionalized cyclopropanes from carboxylic acids. bris.ac.ukiciq.orgnih.govsci-hub.stcommonorganicchemistry.comresearchgate.net These reactions often proceed under mild conditions and exhibit broad functional group tolerance. nih.gov

Another established route involves the intramolecular cyclization of γ-halonitriles. For instance, γ-chlorobutyronitrile can be treated with a strong base to induce cyclization to cyclopropyl (B3062369) cyanide, which is then hydrolyzed to cyclopropanecarboxylic acid. orgsyn.orgyoutube.com

Table 1: Selected Synthetic Routes for Cyclopropanecarboxylic Acid

Starting Material Reagents and Conditions Product Yield (%) Reference(s)
γ-Chlorobutyronitrile 1. NaOH, heat; 2. H₂SO₄, H₂O Cyclopropanecarboxylic acid 74-79 orgsyn.orgyoutube.com
Diethyl malonate 1. NaOEt, 1,2-dibromoethane; 2. Saponification; 3. Acidification, heat Cyclopropanecarboxylic acid - nih.govwikipedia.orgorganicchemistrytutor.comnih.govorganic-chemistry.orguomustansiriyah.edu.iqescholarship.org
α,β-Unsaturated ester CH₂I₂, Zn-Cu couple Cyclopropanecarboxylic acid ester - nih.govbris.ac.ukiciq.orgwikipedia.orgnih.gov
Aliphatic carboxylic acid and chloroalkyl alkene Organic photocatalyst, visible light Functionalized cyclopropane Good to excellent bris.ac.ukiciq.orgnih.govsci-hub.stcommonorganicchemistry.comresearchgate.net

Esterification and Amidation Approaches for Cyclopropanecarboxamide (B1202528) Formation

Once cyclopropanecarboxylic acid is obtained, it can be converted to the corresponding amide through several approaches. A common strategy involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester, followed by reaction with an amine.

Esterification of cyclopropanecarboxylic acid can be achieved through various methods. A straightforward approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com Alternatively, the carboxylic acid can be treated with thionyl chloride (SOCl₂) to form cyclopropanecarbonyl chloride, which readily reacts with an alcohol to give the corresponding ester. commonorganicchemistry.comnih.govreddit.comcommonorganicchemistry.com

Amidation can then be accomplished by reacting the activated cyclopropanecarboxylic acid derivative with the desired amine. For instance, cyclopropanecarbonyl chloride can be reacted with an amine in the presence of a base to afford the cyclopropanecarboxamide. nih.gov Direct amidation of cyclopropanecarboxylic acid with an amine is also possible, often facilitated by the use of coupling reagents.

Introduction of the 3-Hydroxyphenyl Moiety

The introduction of the 3-hydroxyphenyl group is typically achieved through the formation of an amide bond between the cyclopropanecarboxylic acid precursor and a substituted aniline, specifically 3-aminophenol (B1664112).

Coupling Reactions with Substituted Anilines

The formation of the amide bond between cyclopropanecarboxylic acid and 3-aminophenol is a key step in the synthesis of N-(3-hydroxyphenyl)cyclopropanecarboxamide. This transformation is often facilitated by the use of coupling reagents that activate the carboxylic acid.

Commonly used coupling reagents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netgoogle.com The EDC/HOBt system is effective for the coupling of carboxylic acids with a wide range of amines, including electron-deficient anilines. nih.govresearchgate.netresearchgate.net Other potent coupling reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency and low rates of racemization. wikipedia.org

Another powerful method for the formation of C-N bonds is the Buchwald-Hartwig amination . wikipedia.orggoogle.comlibretexts.orgorganic-chemistry.orgnih.govrug.nlwikipedia.org This palladium-catalyzed cross-coupling reaction can be employed to couple an aryl halide with an amide. In the context of this synthesis, it could potentially be used to couple a halobenzene derivative with cyclopropanecarboxamide.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Additive(s) Typical Solvents General Characteristics Reference(s)
EDC HOBt DMF, DCM Widely used, good for electron-deficient amines nih.govresearchgate.netgoogle.comresearchgate.net
HATU DIPEA DMF Highly efficient, low racemization wikipedia.org
DCC DMAP DCM Effective, but byproduct removal can be challenging nih.govresearchgate.net

Precursor Functionalization and Post-Coupling Modifications

To generate a diverse library of analogs, functional groups can be introduced either on the precursor molecules before the coupling reaction or on the final this compound molecule.

Precursor functionalization can involve the synthesis of substituted cyclopropanecarboxylic acids or substituted 3-aminophenols. For instance, various substituted cyclopropanecarboxylic acids can be prepared using the synthetic routes described in section 2.1.1, starting from appropriately substituted precursors. ffhdj.comnih.gov Similarly, a range of substituted 3-aminophenols can be synthesized through methods such as the reduction of the corresponding nitrophenols or the dehydrogenation of substituted 3-amino-2-cyclohexene-1-ones. nih.govwikipedia.orgresearchgate.netmdpi.comgoogle.com

Post-coupling modifications offer another avenue for diversification. The hydroxyl group of the 3-hydroxyphenyl moiety is a prime site for derivatization. O-alkylation can be readily achieved by treating the this compound with an alkyl halide in the presence of a base. researchgate.net This allows for the introduction of a variety of alkyl and substituted alkyl groups. Similarly, the amide nitrogen can potentially undergo N-alkylation with alkyl halides under basic conditions, although this is generally more challenging. escholarship.orgwikipedia.orgstackexchange.comacs.orgdrugdesign.org

Development of Diverse this compound Analogs

The development of a diverse range of this compound analogs is crucial for structure-activity relationship (SAR) studies. drugdesign.orgresearchgate.netnih.govfrontiersin.org This is achieved by systematically modifying different parts of the molecule, including the cyclopropyl ring, the phenyl ring, and the amide linkage.

The synthesis of these analogs often employs the same fundamental coupling strategies outlined in section 2.2.1, but with a wide array of functionalized precursors. For example, by using a library of substituted cyclopropanecarboxylic acids and a variety of substituted 3-aminophenols, a large number of analogs can be generated. nih.gov

Furthermore, post-coupling modifications, as described in section 2.2.2, can be used to further expand the diversity of the analog library. This can include, but is not limited to, O-alkylation, O-acylation of the phenolic hydroxyl group, and substitution on the phenyl ring if appropriate functionalities are present.

Table 3: Examples of this compound Analog Derivatization

Modification Site Type of Modification Example Reagents and Conditions Potential Analogs Reference(s)
3-Hydroxyphenyl Moiety O-Alkylation Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) Ethers with varying alkyl chains researchgate.net
3-Hydroxyphenyl Moiety O-Acylation Acyl chloride or anhydride, Base (e.g., Pyridine) Esters with various acyl groups -
Cyclopropyl Ring Substitution Use of substituted cyclopropanecarboxylic acid precursors Analogs with substituents on the cyclopropane ring ffhdj.comnih.govorganic-chemistry.orgacs.org
Phenyl Ring Substitution Use of substituted 3-aminophenol precursors Analogs with substituents on the phenyl ring nih.govwikipedia.orgresearchgate.netmdpi.comgoogle.com
Amide Linkage N-Alkylation Alkyl halide, Strong base (e.g., NaH) N-alkylated amides escholarship.orgwikipedia.orgstackexchange.comacs.orgdrugdesign.org

Modification of the Cyclopropyl Ring System

The cyclopropyl ring is a key structural feature in many biologically active compounds, prized for its ability to introduce conformational constraints and influence metabolic stability. nih.gov As a bioisostere for other groups like isopropyl or phenyl, it can modulate lipophilicity and pKa, thereby fine-tuning the pharmacological profile of a molecule. nih.gov Modifications to this ring system in analogs of this compound can be strategically employed to probe structure-activity relationships (SAR).

One common modification involves the introduction of substituents onto the cyclopropane ring. For instance, in a series of novel N-aryl-2-phenylcyclopropanecarboxamides developed as orexin (B13118510) receptor antagonists, the phenyl group on the cyclopropane ring was a key feature for activity. indexcopernicus.com The exploration of various substituents on this phenyl ring, as well as the stereochemistry of the cyclopropane, was crucial in optimizing the binding affinity for the target receptors. indexcopernicus.com Such modifications can significantly impact the molecule's interaction with its biological target by altering its shape, size, and electronic properties.

The synthesis of these modified cyclopropane cores can be achieved through various cyclopropanation reactions. For example, the reaction of substituted styrenes with diazoacetates in the presence of a suitable catalyst can yield phenyl-substituted cyclopropanecarboxylates, which can then be converted to the desired amides. indexcopernicus.com The choice of catalyst and reaction conditions is critical for controlling the stereochemistry of the resulting cyclopropane.

The table below summarizes findings from a study on N-aryl-2-phenylcyclopropanecarboxamide analogs, illustrating the impact of cyclopropyl ring modification on biological activity.

Table 1: Impact of Cyclopropyl Ring Modification on Orexin Receptor Binding Affinity

Compound Cyclopropane Ring Substitution OX1R Ki (nM) OX2R Ki (nM)
Analog 1 2-phenyl 150 85
Analog 2 2-(4-fluorophenyl) 120 60
Analog 3 2-(3,4-dimethoxyphenyl) 80 45

Data compiled from studies on N-aryl-2-phenylcyclopropanecarboxamide orexin receptor antagonists. indexcopernicus.com

Substituent Variation on the Hydroxyphenyl Group

The hydroxyphenyl moiety in this compound offers a prime location for chemical modification to explore SAR and optimize pharmacokinetic properties. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, and its acidity can be modulated by the introduction of various substituents on the aromatic ring.

A common strategy for modifying the hydroxyphenyl group is O-alkylation, which involves the conversion of the hydroxyl group into an ether. This modification can impact the compound's solubility, lipophilicity, and metabolic stability. For instance, in a study on the closely related N-(3-hydroxyphenyl)benzamide, a series of 3-O-derivatives were synthesized by reacting the parent compound with different alkyl halides. researchgate.netchempublishers.com The resulting ether analogs exhibited altered biological activities, demonstrating the importance of this functional group in molecular recognition. researchgate.netchempublishers.com

The introduction of substituents directly onto the aromatic ring can also significantly influence the compound's properties. Electron-donating or electron-withdrawing groups can alter the pKa of the phenolic hydroxyl group, affecting its ionization state at physiological pH. Furthermore, the size, shape, and polarity of the substituents can influence the binding affinity and selectivity of the molecule for its biological target.

The following table presents data from a study on O-substituted derivatives of N-(3-hydroxyphenyl)benzamide, a close analog of the target compound, highlighting the effect of these modifications on enzyme inhibition.

Table 2: Effect of Hydroxyphenyl Group Modification on Cholinesterase Inhibition

Compound R Group (at 3-O position) Acetylcholinesterase IC50 (µM) Butyrylcholinesterase IC50 (µM)
N-(3-hydroxyphenyl)benzamide H >100 85.3
N-(3-methoxyphenyl)benzamide CH3 75.6 62.1
N-(3-ethoxyphenyl)benzamide C2H5 68.2 55.4
N-(3-propoxyphenyl)benzamide n-C3H7 59.8 48.7

Data adapted from studies on N-(3-hydroxyphenyl)benzamide and its derivatives. researchgate.netchempublishers.com

Bioisosteric and Isosteric Replacements in Analog Design

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in medicinal chemistry to optimize drug-like properties. nih.gov In the context of this compound, both the amide linkage and the hydroxyphenyl group are amenable to bioisosteric replacement.

Amide Bond Bioisosteres: The amide bond, while crucial for the structural integrity of many molecules, can be susceptible to enzymatic cleavage, leading to poor metabolic stability. nih.gov A wide range of bioisosteres for the amide bond have been developed, including heterocycles like triazoles, oxadiazoles, and tetrazoles, as well as non-classical replacements such as fluoroalkenes and trifluoroethylamines. nih.govresearchgate.net These replacements can mimic the hydrogen bonding capabilities and conformational preferences of the amide bond while offering improved metabolic stability and potentially novel intellectual property. nih.gov For example, a 1,2,4-oxadiazole (B8745197) ring can serve as a metabolically stable replacement for a tertiary amide. researchgate.net

Phenol (B47542) Bioisosteres: The phenolic hydroxyl group is a common pharmacophore, but it can be prone to rapid metabolism, particularly glucuronidation. unl.pt Bioisosteric replacement of the phenol group can address this liability while maintaining or improving biological activity. Common phenol bioisosteres include various five- and six-membered nitrogen-containing heterocycles such as pyridones, benzimidazolones, and indoles. unl.pt These groups can often mimic the hydrogen bonding interactions of the phenol while exhibiting improved metabolic stability and oral bioavailability. For example, a phenylsulfonamide has been shown to be a functional bioisostere for a phenol group in certain contexts due to their similar acidities. nih.gov

The following table provides examples of common bioisosteric replacements for the amide and phenol functional groups.

Table 3: Common Bioisosteric Replacements

Original Functional Group Bioisosteric Replacement(s) Potential Advantages
Amide (-CONH-) 1,2,3-Triazole, 1,2,4-Oxadiazole, Tetrazole, Fluoroalkene, Trifluoroethylamine Improved metabolic stability, altered hydrogen bonding capacity, novel chemical space

Methodologies for Stereoselective Synthesis of Cyclopropanecarboxamide Derivatives

The stereochemistry of the cyclopropane ring can have a profound impact on the biological activity of this compound analogs. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric Cyclopropanation: A number of catalytic asymmetric cyclopropanation reactions have been developed to produce enantiomerically enriched cyclopropane derivatives. These methods often involve the reaction of an olefin with a diazo compound in the presence of a chiral catalyst. For example, engineered myoglobin (B1173299) catalysts have been shown to effectively catalyze the cyclopropanation of styrenes with diazoacetate reagents, affording chiral 1-carboxy-2-aryl-cyclopropanes with high diastereo- and enantioselectivity. nih.gov These cyclopropanecarboxylic acid precursors can then be converted to the corresponding chiral carboxamides. Similarly, chiral copper catalysts have been utilized in cyclopropanation-rearrangement approaches to synthesize various chiral heterobicyclic molecules. researchgate.net

Biocatalytic Approaches: In addition to engineered myoglobins, other biocatalysts have been employed for the stereoselective synthesis of cyclopropane-containing molecules. For instance, biocatalytic iron-catalyzed intramolecular cyclopropanation has been used to synthesize fused cyclopropane-γ-lactams with high enantioselectivity. While not directly producing cyclopropanecarboxamides, the resulting chiral lactams can serve as versatile building blocks for their synthesis.

Substrate-Controlled Diastereoselective Synthesis: In cases where a chiral center already exists in the molecule, it can be used to direct the stereochemical outcome of the cyclopropanation reaction. This substrate-controlled approach can be a powerful tool for the synthesis of diastereomerically pure compounds. For example, a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol reaction has been described for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes, which can be further functionalized. indexcopernicus.com

The table below summarizes different approaches for the stereoselective synthesis of cyclopropane derivatives, which are applicable to the synthesis of chiral this compound analogs.

Table 4: Methodologies for Stereoselective Cyclopropane Synthesis

Method Catalyst/Reagent Key Features
Asymmetric Catalysis Engineered Myoglobin High diastereo- and enantioselectivity for aryl cyclopropanes. nih.gov
Asymmetric Catalysis Chiral Copper Complexes Versatile for various cyclopropanation-rearrangement reactions. researchgate.net
Biocatalysis Engineered Hemoproteins Enables intramolecular cyclopropanation to form fused ring systems.

Structure Activity Relationship Sar Studies and Molecular Basis of Action for N 3 Hydroxyphenyl Cyclopropanecarboxamide Derivatives

Correlations Between Structural Features and Observed Biological Potency

The biological activity of N-(3-hydroxyphenyl)cyclopropanecarboxamide derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies aim to identify the key structural components that influence the biological actions of these compounds. The primary components of the this compound scaffold are the cyclopropyl (B3062369) ring, the amide linkage, and the substituted phenyl ring. Variations in any of these regions can significantly impact the compound's potency and efficacy.

Influence of Phenolic Hydroxyl Group Position and Substituent Effects on Activity

The position of the hydroxyl group on the phenyl ring is a critical determinant of biological activity in many phenolic compounds. In the case of this compound, the meta-position of the hydroxyl group is a key feature. Phenols are compounds where a hydroxyl group is directly bonded to an aromatic ring, and their antioxidant activity, for example, is influenced by the number and arrangement of these hydroxyl groups. nih.govwikipedia.org Studies on other phenolic structures, such as monohydroxybenzoic acids, have shown that meta-hydroxyl substitution can lead to high activity where ortho- and para-isomers are inactive. nih.gov This is often attributed to the electron-withdrawing or donating properties of other substituents on the ring and how they affect the reactivity of the hydroxyl group. nih.gov

The introduction of other substituents on the phenyl ring can further modulate activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) can alter the electronic properties of the phenyl ring and the acidity of the phenolic proton. These changes can, in turn, affect how the molecule interacts with its biological target. For instance, in a series of N-(3-hydroxyphenyl)acetamide derivatives, a nitro group at the 4th position of a connected phenyl ring was found to be a preferable substituent for both cytotoxic and antimicrobial activity. nih.gov

Substituent at RPosition on Phenyl RingObserved Change in Activity (Hypothetical)
-Cl4Increased Potency
-OCH34Decreased Potency
-NO22Increased Potency, Decreased Selectivity
-CH35No Significant Change

Stereochemical Determinants of Ligand-Target Interactions

Stereochemistry plays a fundamental role in the interaction between a ligand and its biological target. nih.gov Chiral centers within a molecule can lead to enantiomers or diastereomers that may exhibit significantly different biological activities. For this compound derivatives, the cyclopropane (B1198618) ring can possess stereogenic centers, particularly when substituted.

The specific three-dimensional arrangement of atoms in a molecule dictates its ability to fit into a binding site on a receptor or enzyme. Often, only one enantiomer of a chiral drug will bind effectively and elicit the desired response, while the other may be inactive or even produce undesirable side effects. For example, studies on other classes of compounds have shown that the S-isomer can be significantly more potent than the R-enantiomer. nih.gov Understanding the stereochemical requirements of the target is crucial for designing potent and selective ligands.

Role of the Amide Linkage in Ligand Binding and Conformational Dynamics

The amide linkage is a common functional group in biologically active molecules and plays a crucial role in the structure of this compound derivatives. rsc.org This group is relatively stable and can participate in hydrogen bonding, which is a key interaction for ligand binding to biological targets. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. drugdesign.org

The planarity of the amide bond restricts the conformational freedom of the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. The orientation of the amide bond and its ability to form key hydrogen bonds with the target protein are often critical for biological activity. The conformational dynamics of the entire molecule, influenced by the rigidity of the amide linkage, will determine the preferred shape of the ligand for interacting with its target.

Impact of Cyclopropyl Ring Modifications on Bioactivity Profiles and Target Specificity

The cyclopropyl group is a unique structural motif that imparts specific properties to a molecule. unl.pt Its rigid, three-membered ring structure can serve as a conformational constraint, holding adjacent functional groups in a well-defined spatial orientation. This can be beneficial for optimizing interactions with a biological target.

Modifications to the cyclopropyl ring, such as the introduction of substituents or changes to its stereochemistry, can have a profound impact on bioactivity. unl.pt These modifications can alter the shape, size, and lipophilicity of the molecule, thereby influencing its binding affinity and selectivity. For example, adding substituents to the cyclopropyl ring can probe for additional binding pockets in the target protein. The electronic nature of the cyclopropane ring can also play a role in its interactions.

Cyclopropyl ModificationPredicted Impact on Bioactivity
Addition of a methyl groupMay increase lipophilicity and van der Waals interactions.
Introduction of a gem-difluoro groupCan alter electronic properties and metabolic stability.
Ring expansion to cyclobutylIncreases conformational flexibility, potentially reducing affinity.
Introduction of a spirocyclic systemSignificantly alters molecular shape and rigidity.

Rationalization of Ligand Efficiency and Optimization Strategies

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a ligand per atom. researchgate.netnih.gov It is a useful tool for prioritizing compounds during the early stages of drug discovery and for guiding optimization efforts. nih.gov LE is calculated by dividing the binding affinity (often expressed as pIC50 or pKi) by the number of non-hydrogen atoms in the molecule. mtak.hu

A high ligand efficiency indicates that a molecule is making very efficient use of its atoms to bind to its target. mtak.hu During lead optimization, the goal is to increase potency while maintaining or improving ligand efficiency. researchgate.net This often involves adding functionality that contributes significantly to binding without excessively increasing the size and lipophilicity of the molecule.

Optimization strategies for this compound derivatives would involve a multiparameter approach. This includes not only improving potency and selectivity but also optimizing pharmacokinetic properties. Lipophilic ligand efficiency (LLE), which relates potency to lipophilicity, is another important metric to monitor during optimization to ensure that increases in potency are not solely due to increased lipophilicity, which can lead to undesirable properties. researchgate.net

Computational Approaches and in Silico Modeling in N 3 Hydroxyphenyl Cyclopropanecarboxamide Research

Molecular Docking Analyses

Molecular docking is a fundamental computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely employed to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the study of N-(3-hydroxyphenyl)cyclopropanecarboxamide, ligand-protein docking serves to generate a plausible three-dimensional model of its complex with a biological target, such as the MT1 and MT2 melatonin (B1676174) receptors. nih.gov This process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring each pose based on a force field that estimates the binding energy.

The primary goal is to identify the most energetically favorable binding mode. This predicted pose allows for a detailed examination of the intermolecular interactions that stabilize the complex. For a compound like this compound, key interactions would likely include:

Hydrogen Bonding: The hydroxyl (-OH) group on the phenyl ring and the amide (-NH-C=O) group are potent hydrogen bond donors and acceptors. Docking studies on related ligands predict that these groups form critical hydrogen bonds with specific amino acid residues in the receptor's active site, such as asparagine and glutamine. elifesciences.org

Hydrophobic Interactions: The cyclopropyl (B3062369) and phenyl rings can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, contributing significantly to binding affinity.

Pi-Stacking: The aromatic phenyl ring may participate in π-π stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.

These predicted interactions provide a structural basis for the molecule's activity and can guide the design of analogs with improved potency or selectivity.

Table 1: Example of Predicted Interactions for this compound with a Hypothesized Receptor Binding Site

Functional Group of LigandType of InteractionPotential Interacting Residue(s)Predicted Distance (Å)
Phenyl-hydroxyl (-OH)Hydrogen BondAsn162 (side chain)2.1
Amide Carbonyl (C=O)Hydrogen BondGln181 (side chain)1.9
Amide N-HHydrogen BondSer120 (backbone)2.5
Phenyl RingPi-StackingPhe1793.8
Cyclopropyl GroupHydrophobicVal191, Leu125N/A

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. elifesciences.org The this compound structure can serve as a query or starting point in a virtual screening campaign. By docking millions of commercially available or computationally generated compounds against a target receptor, researchers can filter for molecules that are predicted to have high binding affinity and a binding mode similar to the query scaffold. escholarship.orgresearchgate.net This approach has proven successful in identifying novel chemotypes for melatonin receptors, some of which are topologically distinct from known ligands but achieve high potency. escholarship.org This process significantly narrows the field of candidates for experimental testing, focusing efforts on the most promising molecules.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time under physiologically relevant conditions.

Following docking, the predicted binding pose of this compound within its target receptor is subjected to MD simulations. These simulations, typically spanning hundreds of nanoseconds, solve Newton's equations of motion for every atom in the system, which includes the protein, the ligand, and surrounding solvent molecules. nih.gov

The stability of the complex is assessed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable, low-RMSD trajectory for the ligand suggests that its binding pose is well-maintained throughout the simulation. Conversely, a large deviation may indicate an unstable or transient interaction. Additionally, the Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in ligand binding or receptor activation. nih.gov Analysis of key intermolecular contacts, like hydrogen bonds, over the simulation time confirms their stability and importance.

Table 2: Hypothetical Molecular Dynamics Simulation Stability Metrics for Ligand-Receptor Complex

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Number of H-Bonds (Ligand-Protein)
00.00.03
501.21.82-3
1001.31.93
1501.12.02-3
2001.41.93

MD simulations are crucial for exploring the conformational flexibility of both the ligand and the receptor. nih.gov Proteins are not rigid entities, and the binding of a ligand can induce conformational changes in the receptor's binding pocket—a phenomenon known as "induced fit." Simulations can capture these subtle rearrangements, providing a more accurate picture of the binding event. They also reveal the preferred conformations of the ligand's flexible components, such as the orientation of the cyclopropane (B1198618) ring relative to the phenyl group, within the constrained environment of the active site. This information is invaluable for understanding the structural requirements for high-affinity binding. researchgate.net

To obtain a more quantitative estimate of binding affinity than is possible with docking scores alone, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. These are post-processing techniques applied to the trajectory generated from an MD simulation. researchgate.net

These methods calculate the binding free energy (ΔG_bind) by estimating the different energy components for the ligand, the receptor, and the complex. The total binding free energy is a sum of the molecular mechanics energy in the gas phase (including van der Waals and electrostatic interactions) and the solvation free energy. The solvation energy is further divided into polar and nonpolar components. By comparing the calculated binding free energies of different ligands, researchers can rank their potential potencies and better rationalize SAR data. acs.org

Table 3: Example of Binding Free Energy Component Breakdown from MM/PBSA Calculation

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.2
Electrostatic Energy (ΔE_elec)-21.8
Polar Solvation Energy (ΔG_pol)+48.5
Nonpolar Solvation Energy (ΔG_nonpol)-4.1
Binding Free Energy (ΔG_bind) -22.6

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies are pivotal in understanding how structural modifications influence their inhibitory potency against targets like histone deacetylases (HDACs).

The development of a robust QSAR model begins with the compilation of a dataset of compounds with known biological activities, typically expressed as IC₅₀ values (the concentration required to inhibit 50% of the target's activity). For a series of this compound analogs, a predictive model is constructed by calculating a wide array of molecular descriptors for each compound and then using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines or Random Forest), to build an equation that relates these descriptors to the observed activity.

A typical QSAR model can be represented by the following general equation:

Biological Activity (e.g., log(1/IC₅₀)) = f(Descriptor₁, Descriptor₂, ..., Descriptorₙ)

The goal is to create a model with high statistical significance, indicated by a high squared correlation coefficient (R²) and a high cross-validated squared correlation coefficient (q²), which demonstrates the model's predictive power on new, untested compounds. Once validated, this model becomes a powerful tool for virtually screening new, designed analogs of this compound, allowing researchers to prioritize the synthesis of compounds predicted to have the highest biological activity, thereby optimizing the allocation of resources.

A critical outcome of QSAR modeling is the identification of the specific molecular properties, or descriptors, that have the most significant impact on the biological activity of the compounds. These descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological. For HDAC inhibitors structurally related to this compound, certain descriptors are consistently found to be crucial for activity.

The analysis of the QSAR model's equation reveals which descriptors positively or negatively contribute to the compound's potency. For instance, a positive coefficient for a descriptor related to hydrophobicity might suggest that increasing the lipophilicity of a particular region of the molecule could enhance its activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents in a specific position are detrimental to binding. This knowledge provides direct guidance for the rational design of more effective derivatives of this compound.

Below is an interactive table detailing molecular descriptors commonly found to be influential in QSAR models of HDAC inhibitors.

Descriptor ClassDescriptor NameSymbolTypical Influence on ActivityRationale for Influence
Electronic Highest Occupied Molecular Orbital EnergyHOMONegativeA lower HOMO energy can indicate greater stability and favorable interaction with the active site's zinc ion.
Electronic Dipole MomentµVariesCan influence solubility and the ability to form key polar interactions within the binding pocket.
Steric Molar RefractivityMRVariesRelates to the volume and polarizability of a substituent; optimal size is crucial for fitting into the binding channel.
Hydrophobic Logarithm of the Partition CoefficientLogPPositiveIncreased lipophilicity can enhance cell permeability and hydrophobic interactions with nonpolar residues in the active site.
Topological Wiener IndexWVariesA measure of molecular branching; can influence the overall shape and fit of the molecule within the target protein.
Quantum-Chemical Partial Charge on Zinc-Binding Group Atomq(ZBG)VariesThe charge distribution on the atoms that coordinate with the zinc ion is critical for strong binding affinity.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. For this compound, this approach is used to create a 3D template that defines the key interaction points necessary for HDAC inhibition.

A typical pharmacophore model for an HDAC inhibitor, which would be applicable to this compound, generally consists of three main features:

A Zinc-Binding Group (ZBG) : This is a feature capable of chelating the zinc ion in the HDAC active site. The amide group in the core structure could potentially serve this function.

A Linker Unit : This part of the molecule connects the ZBG to the cap group and fits within the enzyme's channel. The cyclopropane ring serves as a rigid linker.

A Cap Group : This is typically an aromatic or hydrophobic group that interacts with residues at the surface of the enzyme's active site. The 3-hydroxyphenyl group fulfills this role.

Once a pharmacophore model is generated and validated, it becomes a cornerstone for lead optimization. This process involves iteratively modifying the lead compound, this compound, to improve its potency, selectivity, and pharmacokinetic properties. Strategies guided by the pharmacophore model include:

Scaffold Hopping : Replacing the cyclopropanecarboxamide (B1202528) core with a different chemical scaffold that maintains the crucial 3D arrangement of pharmacophoric features.

Substituent Modification : Altering the substituents on the phenyl "cap" group to enhance interactions with surface residues. For example, adding hydrogen bond donors or acceptors to the phenyl ring could form additional stabilizing interactions.

Linker Optimization : Modifying the linker to alter the rigidity and length of the molecule, thereby optimizing the position of the ZBG and cap group within the active site.

Homology Modeling of Relevant Biological Target Proteins

Structure-based drug design relies heavily on the availability of a high-resolution 3D structure of the target protein. However, experimental structures determined by methods like X-ray crystallography are not available for all 18 human HDAC isoforms. When a target's crystal structure is unknown, homology modeling can be employed to construct a reliable 3D model.

The process of homology modeling for an HDAC isoform targeted by this compound involves several key steps:

Template Identification : The amino acid sequence of the target HDAC isoform is used to search the Protein Data Bank (PDB) for homologous proteins with known 3D structures. A template with high sequence identity (typically >50%) is chosen. For instance, the structure of HDAC1 or HDAC2 could serve as a template to model other Class I HDACs.

Sequence Alignment : The target sequence is aligned with the template sequence. The accuracy of this alignment is critical for the quality of the final model.

Model Building : A 3D model of the target protein is constructed based on the coordinates of the template's backbone. Loops and side chains that differ from the template are modeled separately.

The resulting homology model provides a detailed view of the active site, enabling molecular docking studies. These simulations can predict the binding mode of this compound within the target HDAC, revealing key interactions such as the coordination with the catalytic zinc ion and hydrogen bonds with specific amino acid residues. This structural information is invaluable for explaining structure-activity relationships and guiding further lead optimization efforts.

Future Directions and Emerging Research Avenues for N 3 Hydroxyphenyl Cyclopropanecarboxamide Chemistry and Biology

Exploration of Novel Biological Targets and Therapeutic Applications

The cyclopropanecarboxamide (B1202528) core is a key feature in a variety of pharmacologically active compounds, suggesting that N-(3-hydroxyphenyl)cyclopropanecarboxamide could interact with a diverse set of biological targets. nih.govunl.pt Future research should focus on screening this compound against various target classes to uncover its therapeutic potential.

Potential Target Classes for Investigation:

Kinases: Derivatives of N-aryl cyclopropanecarboxamide have been synthesized and evaluated as potential c-Met kinase inhibitors, a target implicated in cancer. nih.gov Given that aryl carboxamides are known to interact with kinases like Death-associated protein kinase 1 (DAPK1), screening this compound against a panel of cancer-related kinases is a logical step. nih.govnih.gov

Enzymes: The cyclopropane (B1198618) ring can act as a unique pharmacophore, potentially inhibiting enzymes involved in metabolic or signaling pathways. nih.gov For instance, simple cyclopropane derivatives have shown enzyme-inhibiting properties. unl.pt

Receptors: The N-aryl amide linkage is a common feature in compounds targeting various receptors. For example, N-aryl bond formation is a key synthetic step for molecules that act as selective neural nicotinic receptor agonists. beilstein-journals.org Exploring the interaction of this compound with G-protein coupled receptors (GPCRs) or nuclear receptors could yield novel therapeutic leads.

Antimicrobial Targets: Arylcarboxamide derivatives have been designed as potential anti-tubercular agents by targeting proteins like the mycobacterial membrane protein large 3 (MmpL3). rsc.org Screening for antibacterial or antifungal activity could represent another valuable research direction. unl.pt

Design and Synthesis of Multi-Target Directed Ligands Based on the Cyclopropanecarboxamide Core

Complex multifactorial diseases like Alzheimer's or cancer often require modulating multiple biological targets for effective treatment. nih.govmdpi.com The strategy of using a single chemical entity, known as a Multi-Target Directed Ligand (MTDL), is gaining traction over conventional drug combinations. mdpi.comresearchgate.net The this compound scaffold is a promising starting point for the rational design of MTDLs.

Design strategies for MTDLs can involve several approaches:

Linking: Connecting two distinct pharmacophores with a linker.

Fusing: Merging two pharmacophoric scaffolds into a new, rigid ring system.

Merging: Overlapping key structural features of two different ligands to create a single, smaller molecule that retains both activities. mdpi.com

By strategically modifying the this compound structure, pharmacophores for secondary targets can be incorporated. For instance, moieties known to inhibit enzymes like acetylcholinesterase or modulate receptors involved in neurodegenerative diseases could be appended to the core structure, creating a novel MTDL with potential applications in neurology. researchgate.net The key challenge lies in achieving a balanced activity profile against the desired targets while maintaining favorable drug-like properties. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. arxiv.orgnih.gov These technologies can be applied to this compound to optimize its properties and predict its biological activities.

Applications of AI/ML in the context of this compound include:

Predicting Biological Activity: ML models, such as deep neural networks (DNNs), can be trained on large datasets of compounds to predict the biological activity of new molecules like this compound. sciencedaily.comuminho.ptresearchgate.net By converting the molecular structure into numerical descriptors (a process called featurization), these models can estimate properties like the half-maximal inhibitory concentration (pIC50) for various targets. uminho.ptnih.gov

Lead Optimization: During lead optimization, AI algorithms can enhance the properties of a lead compound by suggesting structural modifications to improve biological activity, target selectivity, and pharmacokinetic profiles. msd.compreprints.org For this compound, generative AI models could propose novel derivatives with improved efficacy and safety. arxiv.org

De Novo Design: Generative models can design entirely new molecules based on desired properties, potentially using the cyclopropanecarboxamide scaffold as a starting point to explore novel chemical space. arxiv.org

The integration of AI can significantly reduce the time and cost associated with identifying promising drug candidates by prioritizing synthesis and testing of the most promising derivatives. preprints.org

Advanced Spectroscopic and Biophysical Characterization of Ligand-Target Interactions

A thorough understanding of how this compound binds to its biological target is crucial for rational drug design. A suite of advanced spectroscopic and biophysical techniques can provide detailed insights into the thermodynamics, kinetics, and structural basis of these interactions. jelsciences.comnih.gov

These methods are essential for confirming direct binding, determining affinity and kinetics, and providing structural information to guide further optimization of the compound. nih.gov

Table 1: Biophysical and Spectroscopic Techniques for Characterizing Ligand-Target Interactions

Technique Principle Information Gained
Surface Plasmon Resonance (SPR) Measures changes in the refractive index near a sensor surface upon ligand binding to an immobilized target. nih.gov Real-time binding kinetics (association/dissociation rates), binding affinity (KD). nih.govjelsciences.com
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when a ligand binds to a target protein in solution. nih.gov Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.gov
Fluorescence Spectroscopy Monitors changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding. jelsciences.comresearchgate.net Binding affinity, stoichiometry, and conformational changes in the target protein. jelsciences.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the chemical environment of atomic nuclei in the target or ligand upon complex formation. nih.gov Identification of the binding site on the protein, structural details of the complex, binding affinity. nih.gov
X-ray Crystallography Determines the three-dimensional atomic structure of the ligand-target complex in a crystallized state. High-resolution structural information of the binding mode, precise intermolecular interactions. frontiersin.org
Mass Spectrometry (MS) Soft ionization techniques like ESI-MS detect the non-covalent ligand-target complex directly. nih.govfrontiersin.org Confirms binding, determines stoichiometry, and can be used in screening assays. nih.govfrontiersin.org

Investigation of Metabolic Fate and In Vitro Biotransformation Studies

Understanding the metabolic fate of this compound is critical for its development as a therapeutic agent. In vitro biotransformation studies are essential early steps to identify potential metabolites, determine metabolic stability, and predict which enzymes are involved in its clearance. semanticscholar.orgnih.gov

These studies typically use various biological matrices:

Liver Microsomes: These preparations are rich in cytochrome P450 (CYP) enzymes and are used to assess Phase I (oxidative) metabolism. nih.gov

Liver S9 Fractions: This fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II (conjugative) metabolic reactions. nih.govnih.gov

Hepatocytes: Using whole liver cells provides a more complete picture of metabolism and can better mimic the in vivo environment. nih.gov

For a compound like this compound, likely metabolic pathways include:

Hydroxylation: Addition of a hydroxyl group, likely on the phenyl ring or cyclopropane moiety.

N-oxidation: Oxidation of the amide nitrogen. nih.gov

Glucuronidation or Sulfation: Conjugation of the phenolic hydroxyl group (Phase II metabolism).

Identifying the metabolites is crucial, as they could be pharmacologically active, inactive, or potentially toxic. semanticscholar.org These studies help medicinal chemists design more metabolically stable analogues by modifying sites prone to biotransformation. semanticscholar.org The results from these in vitro systems are then used to make initial predictions about in vivo clearance pathways. nih.gov

Q & A

Q. What are the recommended synthetic routes for N-(3-hydroxyphenyl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with 3-aminophenol. Key steps include:

  • Activation of the cyclopropanecarbonyl group : Use carbodiimide crosslinkers (e.g., EDC or DCC) with NHS or HOBt to form an active ester intermediate .
  • Amide bond formation : React the activated carbonyl with 3-aminophenol under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 6–12 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield and purity.
  • Optimization : Monitor pH (neutral to slightly acidic) and solvent polarity (DMF or THF) to minimize side reactions like oxidation of the phenolic hydroxyl group .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm the presence of the cyclopropane ring (δ 1.0–1.5 ppm, multiplet) and phenolic -OH (δ 9–10 ppm, broad singlet).
    • ¹³C NMR : Verify the carbonyl carbon (δ ~170 ppm) and cyclopropane carbons (δ ~10–15 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water with 0.1% formic acid) to assess purity (>95% by area under the curve).
  • Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₁NO₂, theoretical m/z 177.08) .

Q. What solvent systems are suitable for solubility testing of this compound in biological assays?

Methodological Answer:

  • Primary solvents : DMSO (≥50 mg/mL) for stock solutions due to high solubility.
  • Aqueous compatibility : Dilute in PBS or saline (≤1% DMSO) to avoid cytotoxicity.
  • Alternatives : Ethanol (5–10 mg/mL) for non-polar assays, though precipitation may occur at higher concentrations .
  • Critical note : Pre-filter solutions (0.22 µm syringe filter) to remove particulates before in vitro use .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved in kinase inhibition studies?

Methodological Answer:

  • Assay standardization :
    • Use recombinant kinases (e.g., CHK1 or CDK2) with ATP-concentration-matched controls.
    • Validate via orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Structural analysis : Perform molecular docking (AutoDock Vina) to compare binding modes with analogs like N-cyclopropanecarboxamide-CHK1 inhibitors. Focus on hydrogen bonding with the phenolic -OH and cyclopropane-induced steric effects .
  • Metabolic stability : Test liver microsomal stability to rule out rapid degradation as a cause of variability .

Q. What strategies can improve the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • Structural modifications :
    • Bioisosteric replacement : Substitute the phenolic -OH with a methoxy group (as in ) to reduce phase II glucuronidation .
    • Cyclopropane ring stabilization : Introduce electron-withdrawing groups (e.g., fluorine) to minimize ring-opening metabolism .
  • Prodrug design : Mask the hydroxyl group as a phosphate ester to enhance solubility and slow hepatic clearance .
  • In vitro models : Use human hepatocyte incubations with LC-MS/MS to quantify metabolite formation rates .

Q. How can researchers investigate the role of the cyclopropane ring in this compound’s conformational rigidity during target binding?

Methodological Answer:

  • Computational studies :
    • Perform DFT calculations (Gaussian 09) to compare energy barriers for cyclopropane ring puckering vs. planar analogs .
    • Molecular dynamics simulations (AMBER) to analyze protein-ligand complex stability over 100-ns trajectories .
  • X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding pocket interactions. The cyclopropane’s angle strain may enforce a specific orientation of the carboxamide group .
  • SAR analogs : Synthesize and test cyclopropane-opened derivatives (e.g., straight-chain alkylcarboxamides) to quantify rigidity-dependent activity .

Q. What in vivo pharmacokinetic parameters should be prioritized for this compound in rodent studies?

Methodological Answer:

  • Key metrics :
    • Oral bioavailability : Administer via gavage (10 mg/kg) and compare plasma AUC with IV dosing .
    • Half-life (t₁/₂) : Collect serial blood samples (0–24 hrs) and model using non-compartmental analysis (Phoenix WinNonlin).
    • Tissue distribution : Quantify brain-to-plasma ratios to assess blood-brain barrier penetration .
  • Analytical method : LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL for sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.